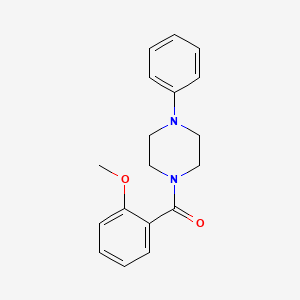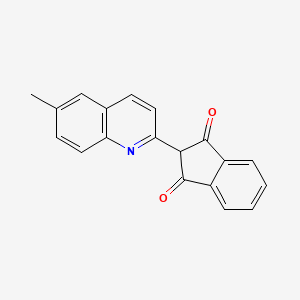
1-(2-methoxybenzoyl)-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxybenzoyl)-4-phenylpiperazine, also known as MeOPP, is a chemical compound that has been studied extensively for its potential use in scientific research. MeOPP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Wirkmechanismus
1-(2-methoxybenzoyl)-4-phenylpiperazine acts as a selective 5-HT1A receptor agonist, which means that it binds to and activates the 5-HT1A receptor, leading to various physiological responses. The 5-HT1A receptor is involved in a variety of processes such as mood regulation, anxiety, and pain perception, making it an important target for scientific research.
Biochemical and Physiological Effects
1-(2-methoxybenzoyl)-4-phenylpiperazine has been shown to have a variety of biochemical and physiological effects. In addition to its role as a 5-HT1A receptor agonist, 1-(2-methoxybenzoyl)-4-phenylpiperazine has been shown to have antioxidant properties and to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-methoxybenzoyl)-4-phenylpiperazine in scientific research is its selectivity for the 5-HT1A receptor, which allows for more precise and targeted experiments. However, 1-(2-methoxybenzoyl)-4-phenylpiperazine is also known to have a relatively short half-life, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(2-methoxybenzoyl)-4-phenylpiperazine. For example, 1-(2-methoxybenzoyl)-4-phenylpiperazine could be used to study the role of the 5-HT1A receptor in various disease states such as depression or anxiety. Additionally, 1-(2-methoxybenzoyl)-4-phenylpiperazine could be used in combination with other compounds to investigate potential synergistic effects. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-(2-methoxybenzoyl)-4-phenylpiperazine and to identify any potential limitations or drawbacks to its use in scientific research.
Synthesemethoden
The synthesis of 1-(2-methoxybenzoyl)-4-phenylpiperazine involves the reaction of 2-methoxybenzoyl chloride with phenylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2-methoxybenzoyl)-4-phenylpiperazine has been studied extensively for its potential use in scientific research. One of the most promising applications of 1-(2-methoxybenzoyl)-4-phenylpiperazine is in the field of neuroscience, where it has been shown to act as a selective 5-HT1A receptor agonist. This makes it a valuable tool for studying the role of the 5-HT1A receptor in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
(2-methoxyphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-17-10-6-5-9-16(17)18(21)20-13-11-19(12-14-20)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYYQZIFQGRLNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyphenyl)(4-phenylpiperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5781173.png)


![5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5781184.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5781186.png)
![phenyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B5781200.png)





![2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781246.png)